![molecular formula C22H19Cl2NO2 B10955104 3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10955104.png)
3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide
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Overview
Description
3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenoxy group and a dimethylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with 2,3-dimethylaniline in the presence of a base such as sodium hydroxide to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for reagent addition and product separation further enhances the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide
- 3-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethylphenyl)benzamide
Uniqueness
3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different properties compared to its analogs.
Properties
Molecular Formula |
C22H19Cl2NO2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H19Cl2NO2/c1-14-5-3-8-20(15(14)2)25-22(26)17-7-4-6-16(11-17)13-27-21-12-18(23)9-10-19(21)24/h3-12H,13H2,1-2H3,(H,25,26) |
InChI Key |
WSEZKRMJNOHTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
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